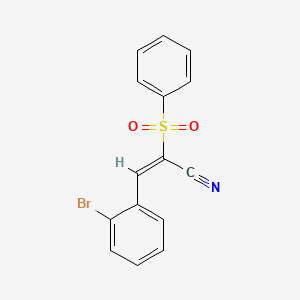![molecular formula C14H19NO7S B5666480 3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid](/img/structure/B5666480.png)
3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid, also known as HEMA-DA, is a chemical compound that belongs to the class of acrylic acids. It has been extensively studied for its potential applications in various scientific research fields, including drug development, cancer treatment, and neuroscience.
作用機序
The mechanism of action of 3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the 5-HT2A receptor, a serotonin receptor involved in mood regulation.
Biochemical and Physiological Effects:
3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of COX-2, and bind to the 5-HT2A receptor. Additionally, 3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in the body.
実験室実験の利点と制限
3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. It may not be suitable for use in certain cell lines or animal models, and its effects may vary depending on the concentration used.
将来の方向性
There are several potential future directions for research involving 3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid. It may be further investigated for its potential use as an anticancer agent, and its effects on other enzymes and receptors in the body may be studied. Additionally, 3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid may be further explored for its potential use in drug development, particularly in the development of drugs for the treatment of inflammation and mood disorders.
合成法
3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine, followed by the addition of sodium sulfite and sodium nitrite to form the diazonium salt. The salt is then coupled with 2-hydroxyethyl acrylate to produce 3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid.
科学的研究の応用
3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid has been investigated for its potential use in drug development, as it has been shown to inhibit the activity of certain enzymes and receptors.
特性
IUPAC Name |
(E)-3-[3-[2-hydroxyethyl(methyl)sulfamoyl]-4,5-dimethoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7S/c1-15(6-7-16)23(19,20)12-9-10(4-5-13(17)18)8-11(21-2)14(12)22-3/h4-5,8-9,16H,6-7H2,1-3H3,(H,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHCUTMIBCPUDR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC(=CC(=C1OC)OC)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)S(=O)(=O)C1=CC(=CC(=C1OC)OC)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]methyl}pyrimidin-2-yl)glycine](/img/structure/B5666402.png)
![2-allyl-9-[(2S)-2-hydroxy-2-phenylacetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666410.png)
![2-(4-methoxyphenyl)-6,7-dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one](/img/structure/B5666418.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-4-methylpiperazine](/img/structure/B5666421.png)
![N-[4'-methyl-2-(2-pyridinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B5666428.png)
![5-(4-chlorophenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5666429.png)
![N~2~-methyl-N~1~-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-N~2~-phenylglycinamide](/img/structure/B5666438.png)
![7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one](/img/structure/B5666453.png)
![2-(2-oxo-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)pyridine](/img/structure/B5666454.png)


![6-fluoro-2-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5666483.png)
![1,3,6-trimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5666504.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5666515.png)